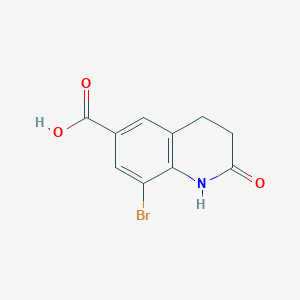![molecular formula C14H11N5O B15064895 2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 104615-27-2](/img/structure/B15064895.png)
2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal properties . The fusion of quinazoline and triazole rings in this compound enhances its biological activity, making it a potential candidate for various therapeutic applications .
準備方法
The synthesis of 2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . This process leads to the formation of intermediate [1,2,4]triazolo[4,3-c]-quinazolines, which undergo Dimroth rearrangement to form the desired compound . The rearrangement is catalyzed by water and involves the addition of water to the quinazoline cycle, facilitating its sequential opening, rotation of the 1,2,4-triazole ring, cycle closure, and elimination of water .
化学反応の分析
2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
科学的研究の応用
2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has several scientific research applications:
作用機序
The mechanism of action of 2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form hydrogen bonds and its high dipole moments, which facilitate interactions with biomolecular targets . These interactions can modulate various biological processes, leading to the compound’s therapeutic effects.
類似化合物との比較
2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is unique due to its fused quinazoline and triazole rings, which enhance its biological activity . Similar compounds include:
1,2,4-Triazolo[1,5-c]quinazolines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring fused with another heterocycle and have diverse biological activities.
1,3,5-Triazine-2,4-diamines: These compounds have a triazine ring and exhibit various biological activities.
特性
CAS番号 |
104615-27-2 |
|---|---|
分子式 |
C14H11N5O |
分子量 |
265.27 g/mol |
IUPAC名 |
2-(furan-2-yl)-N-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C14H11N5O/c1-15-14-16-10-6-3-2-5-9(10)13-17-12(18-19(13)14)11-7-4-8-20-11/h2-8H,1H3,(H,15,16) |
InChIキー |
UCHXUKWQWGPOFL-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)









